3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a benzylthiol derivative with a triazolopyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride could produce a thiol derivative.
Scientific Research Applications
3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared with other triazolopyrimidine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anticancer activity but may differ in their potency and selectivity.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibition, these compounds have shown significant cytotoxic activities against various cancer cell lines.
Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: These compounds have been developed as prospective anticancer agents with promising inhibitory activity against tyrosine kinase EGFR proteins.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may offer advantages in terms of selectivity and potency in certain applications.
Properties
IUPAC Name |
3-benzylsulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)16-14-17-18-15(19(12)14)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHPTMTUPNTPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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